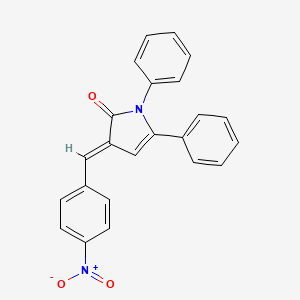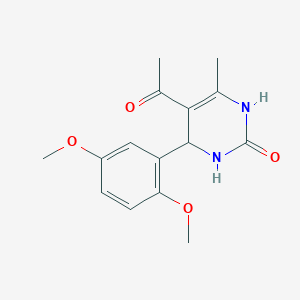![molecular formula C20H17N5O6 B11110139 (2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11110139.png)
(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The indole derivative is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Nitration: The indole derivative undergoes nitration using nitric acid to introduce the nitro group.
Hydrazone Formation: The nitro-indole compound is then reacted with hydrazine to form the hydrazone.
Coupling Reaction: The hydrazone is coupled with (2E)-3-(2-methoxyphenyl)prop-2-enamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity Studies: Potential use in studying biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Could be explored for its potential as a pharmacophore in drug design.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The nitro group, for instance, could be involved in redox reactions, while the indole moiety might interact with specific proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-enamide: Lacks the indole and nitro functionalities.
5-Nitroindole: Contains the nitroindole structure but lacks the extended amide linkage.
Hydrazones of Indole Derivatives: Similar in having the hydrazone linkage but may differ in the substituents on the indole ring.
Uniqueness
The uniqueness of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxyphenyl and nitroindole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N5O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H17N5O6/c1-31-16-5-3-2-4-12(16)6-9-17(26)21-11-18(27)23-24-19-14-10-13(25(29)30)7-8-15(14)22-20(19)28/h2-10,22,28H,11H2,1H3,(H,21,26)/b9-6+,24-23? |
InChI Key |
KPZDFDLOCGAPEW-JJWRNBHXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11110060.png)

![3-methyl-N-[(4Z)-1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11110067.png)
![4-Chloro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110073.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11110076.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-nitrophenol)](/img/structure/B11110091.png)
![N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11110100.png)
![N-(4-ethoxyphenyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11110113.png)

![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11110123.png)
![N-(furan-2-ylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110127.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(hexyloxy)benzohydrazide](/img/structure/B11110128.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11110131.png)
![2-Bromo-N-({N'-[(E)-(3,5-DI-tert-butyl-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110133.png)
